molecular formula C13H10N2O4 B14197560 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde CAS No. 920536-34-1

5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde

Cat. No.: B14197560
CAS No.: 920536-34-1
M. Wt: 258.23 g/mol
InChI Key: NSNRPDFBNSSKMK-UHFFFAOYSA-N
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Description

5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde typically involves the condensation of 6-methoxy-1H-benzimidazole with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carboxylic acid.

    Reduction: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-benzimidazol-2-thiol
  • Omeprazole
  • Esomeprazole

Uniqueness

5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is unique due to its combined benzimidazole and furan structure. This dual-ring system provides distinct chemical properties and biological activities compared to other benzimidazole derivatives.

Properties

CAS No.

920536-34-1

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

5-[(6-methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde

InChI

InChI=1S/C13H10N2O4/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15)

InChI Key

NSNRPDFBNSSKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)OC3=CC=C(O3)C=O

Origin of Product

United States

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